Spiro[chromene-2,3'-piperidine]
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Overview
Description
Spiro[chromene-2,3’-piperidine] is a unique organic compound characterized by its spirocyclic structure, which includes a chromene moiety fused to a piperidine ring. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Spiro[chromene-2,3’-piperidine] is a valued scaffold utilized by medicinal chemists and pharmacologists to yield therapeutically effective biologicals . .
Biochemical Pathways
Spiro[chromene-2,3’-piperidine] has been incorporated in a wide variety of pharmaceuticals and biochemicals . It has shown pharmacological potential as an antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agent . .
Result of Action
It has been reported that compounds with the spiro[chromene-2,3’-piperidine] backbone have shown their pharmacological potential in various areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[chromene-2,3’-piperidine] typically involves multicomponent reactions, which are efficient and versatile methods for constructing complex molecular architectures. One common approach is the condensation of chromene derivatives with piperidine under acidic or basic conditions. Microwave-assisted synthesis has also been employed to accelerate reaction rates and improve yields .
Industrial Production Methods
Industrial production of spiro[chromene-2,3’-piperidine] often utilizes scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Spiro[chromene-2,3’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Spiro[chromene-2,3’-piperidine] has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: It has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]: This compound has a similar spirocyclic structure but differs in the position of the spiro linkage.
Spiropyrans: These compounds are known for their photochromic properties and are used in smart materials and sensors
Uniqueness
Spiro[chromene-2,3’-piperidine] is unique due to its specific spiro linkage and the combination of chromene and piperidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
spiro[chromene-2,3'-piperidine] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-5-12-11(4-1)6-8-13(15-12)7-3-9-14-10-13/h1-2,4-6,8,14H,3,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIZVAHZSDVYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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